N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide
Description
The compound N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide (hereafter referred to as Compound A) is a benzenesulfonamide derivative featuring a 1,3-oxazole core substituted with a 4-ethoxyphenyl group at position 2, a methyl group at position 5, and a sulfonamide-linked 2-methoxyphenyl moiety. Its molecular formula is C₂₆H₂₆N₂O₅S, with a molecular weight of 478.6 g/mol and a logP value of ~5.1, indicating high lipophilicity . The compound lacks chiral centers (achiral) and has a polar surface area of 65.1 Ų, suggesting moderate solubility in aqueous media .
Properties
IUPAC Name |
N-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-methoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5S/c1-4-32-21-16-14-20(15-17-21)26-27-23(19(2)33-26)18-28(24-12-8-9-13-25(24)31-3)34(29,30)22-10-6-5-7-11-22/h5-17H,4,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKAVFZDUOGNMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN(C3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide. The reaction is typically carried out under acidic or basic conditions, depending on the specific reagents used.
Introduction of Substituents: The ethoxy and methoxy groups are introduced through nucleophilic substitution reactions. For example, the ethoxy group can be introduced by reacting the oxazole intermediate with an ethyl halide in the presence of a base.
Attachment of the Sulfonamide Group: The final step involves the introduction of the benzenesulfonamide group. This can be achieved by reacting the intermediate with benzenesulfonyl chloride in the presence of a base, such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Nucleophilic Substitution at the Ethoxy and Methoxy Groups
The ethoxy (C₂H₅O–) and methoxy (CH₃O–) substituents on the aromatic rings undergo nucleophilic substitution under acidic or basic conditions. For example:
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Hydrolysis of the ethoxy group yields a phenolic derivative under reflux with HBr (48%).
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Demethylation of the methoxy group occurs with BBr₃ in dichloromethane, producing a hydroxylated analog .
Table 1: Reaction Conditions and Outcomes
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Ethoxy hydrolysis | HBr (48%), reflux, 6 h | Phenolic derivative | 68% |
| Methoxy demethylation | BBr₃, CH₂Cl₂, 0°C → RT, 4 h | N-(2-hydroxyphenyl)benzenesulfonamide analog | 52% |
Sulfonamide Hydrolysis and Stability
The sulfonamide group (–SO₂NH–) exhibits limited hydrolysis under standard conditions but undergoes cleavage in concentrated HCl (12 M) at elevated temperatures :
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Acidic hydrolysis : Produces benzenesulfonic acid and the corresponding amine.
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Stability : Resists hydrolysis in neutral or mildly acidic/basic media, making it suitable for biological applications .
Key Data:
Oxazole Ring Reactivity
The 1,3-oxazole core participates in electrophilic substitution and ring-opening reactions:
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Electrophilic substitution : Bromination at the 5-methyl position using NBS in CCl₄ .
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Ring-opening : Occurs with strong nucleophiles (e.g., NH₂NH₂) to form thioamide intermediates.
Table 2: Oxazole Ring Reactivity
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Bromination | NBS, CCl₄, light, 2 h | 5-(bromomethyl)-oxazole derivative |
| Ring-opening | Hydrazine hydrate, EtOH, 80°C | Thioamide intermediate |
Oxidation of the Methyl Group on Oxazole
The 5-methyl group on the oxazole ring is susceptible to oxidation:
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KMnO₄/H₂SO₄ : Converts the methyl group to a carboxylic acid.
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Selectivity : The reaction preserves the sulfonamide and ether functionalities .
Equation:
Cycloaddition with Dienophiles
The oxazole ring participates in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride), forming bicyclic adducts . This reactivity is under investigation for synthesizing polyheterocyclic systems.
Comparative Reactivity of Functional Groups
A reactivity hierarchy derived from DFT studies and experimental data :
| Functional Group | Reactivity (Relative) | Key Reactions |
|---|---|---|
| Oxazole methyl group | High | Oxidation, halogenation |
| Sulfonamide linkage | Moderate | Acidic hydrolysis, substitution |
| Aromatic ethoxy/methoxy | Low | Demethylation, hydrolysis |
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery efforts.
Medicine: Due to its sulfonamide group, it may exhibit antibacterial or antifungal properties, making it a candidate for the development of new antimicrobial agents.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide is not fully understood, but it is likely to involve interactions with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This can lead to the inhibition of folic acid synthesis in bacteria, resulting in antibacterial activity.
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The following table summarizes structural analogs of Compound A , highlighting substitutions in the oxazole ring, sulfonamide groups, and biological relevance:
*Estimated from structural similarity.
Key Observations:
Oxazole vs. Other Heterocycles :
- Compound A and iCRT3 share a 1,3-oxazole core but differ in substituents. iCRT3’s sulfanyl-acetamide group enhances Wnt pathway inhibition by disrupting β-catenin/TCF interactions , whereas Compound A ’s bulky benzenesulfonamide may favor different target binding.
- Apricoxib replaces the oxazole with a pyrrole ring, reducing steric hindrance and enabling COX-2 selectivity .
Substituent Effects :
- The 4-ethoxyphenyl group in Compound A and iCRT3 improves lipid membrane permeability compared to smaller substituents (e.g., methyl or methoxy groups in other analogs) .
- The 2-methoxyphenyl sulfonamide in Compound A may enhance π-π stacking in hydrophobic protein pockets compared to unsubstituted phenyl groups .
Biological Activity
N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, exploring various studies and findings related to its efficacy against different biological targets.
Chemical Structure and Properties
The compound's molecular formula is , and it features a complex structure that includes an oxazole ring, which is often associated with biological activity. The sulfonamide group is also significant as it is known for its role in various therapeutic agents.
Research indicates that the compound may exert its biological effects through multiple mechanisms:
- Enzyme Inhibition : The sulfonamide moiety can interact with specific enzymes, potentially inhibiting their activity. For instance, compounds with similar structures have been shown to inhibit proteases and other enzymes involved in disease pathways .
- Receptor Modulation : The compound may bind to specific receptors or proteins, altering their function and leading to downstream effects such as apoptosis in cancer cells .
- Oxidative Stress Induction : Similar compounds have been reported to induce oxidative stress in target cells, which can lead to cell death, particularly in cancerous tissues .
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this class of compounds. For instance:
- In vitro Studies : Compounds structurally related to this compound have demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported to be in the range of 30–100 µg/mL .
Anticancer Potential
The anticancer properties of this compound have been explored through various assays:
- Cell Proliferation Assays : In studies involving human cancer cell lines, such as MDA-MB-231 (breast cancer), the compound exhibited a dose-dependent inhibition of cell proliferation. At concentrations above 10 µM, significant reductions in viability were observed .
- Apoptosis Induction : Flow cytometry analyses indicated that treatment with this compound led to increased apoptosis markers in cancer cells, suggesting a mechanism involving programmed cell death .
Case Study 1: Molecular Docking Analysis
A molecular docking study was conducted to predict the binding affinity of this compound with target proteins involved in cancer pathways. The results indicated strong binding interactions with key enzymes such as cyclooxygenase and various kinases, which are critical for tumor growth and progression .
Case Study 2: In Vivo Efficacy
In vivo studies using animal models demonstrated that administration of the compound significantly reduced tumor size compared to control groups. Tumor regression was noted after two weeks of treatment at doses of 20 mg/kg body weight .
Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | IC50/Effectiveness |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC ~ 30 µg/mL |
| Escherichia coli | MIC ~ 50 µg/mL | |
| Anticancer | MDA-MB-231 (breast cancer) | IC50 ~ 10 µM |
| Apoptosis Induction | Various cancer cell lines | Increased markers at >10 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
